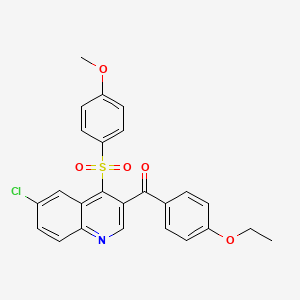

6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)QUINOLINE

CAS No.: 866895-74-1

Cat. No.: VC4984298

Molecular Formula: C25H20ClNO5S

Molecular Weight: 481.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866895-74-1 |

|---|---|

| Molecular Formula | C25H20ClNO5S |

| Molecular Weight | 481.95 |

| IUPAC Name | [6-chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone |

| Standard InChI | InChI=1S/C25H20ClNO5S/c1-3-32-19-7-4-16(5-8-19)24(28)22-15-27-23-13-6-17(26)14-21(23)25(22)33(29,30)20-11-9-18(31-2)10-12-20/h4-15H,3H2,1-2H3 |

| Standard InChI Key | WQNONHJDZVNNGN-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |

Introduction

This compound belongs to the quinoline derivatives, a class of heterocyclic aromatic organic compounds known for their diverse biological activities. Quinoline derivatives often exhibit properties such as antimicrobial, anticancer, and antimalarial activities due to their ability to interact with biological targets.

Synthesis

The synthesis of such quinoline derivatives typically involves multi-step organic reactions. A general pathway may include:

-

Formation of the Quinoline Core: This step often involves cyclization reactions using precursors like aniline derivatives.

-

Introduction of Substituents:

-

The chloro group can be introduced via chlorination reactions.

-

The benzoyl and sulfonyl groups are added through acylation or sulfonation reactions.

-

-

Final Modifications: Functional groups like methoxy and ethoxy are incorporated via alkylation reactions.

Potential Applications

Quinoline derivatives are widely studied for their pharmacological properties. While specific data on this compound is unavailable, similar structures suggest potential uses:

-

Antimicrobial Activity: Quinoline derivatives often inhibit bacterial or fungal growth by targeting enzymes or DNA synthesis.

-

Anticancer Properties: These compounds can induce apoptosis in cancer cells by interacting with pathways like p53 or BCL-2.

-

Antimalarial Activity: Quinoline-based drugs like chloroquine target the malaria parasite's heme detoxification pathway.

Research Gaps

Further research is needed to determine:

-

The compound's specific biological targets.

-

Its pharmacokinetic and toxicity profiles.

-

Potential industrial applications beyond pharmaceuticals.

If you have access to specialized databases or journals, conducting a literature review in resources like PubMed or Scopus may yield more precise information about this compound. Let me know if you'd like assistance with another query!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume